2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
The compound 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline family, characterized by a bicyclic core fused with a pyran-like ring system. Key structural features include:
Properties
IUPAC Name |
2-benzylsulfanyl-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-25(2)12-20-23(21(29)13-25)22(17-8-10-18(26)11-9-17)19(14-27)24(28-20)30-15-16-6-4-3-5-7-16/h3-11,22,28H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKWXCHJPKUYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, amines, and β-ketoesters under reflux conditions in the presence of a catalyst such as piperidine. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared to six analogs (Table 1), focusing on substituent diversity and its implications for physicochemical and biological properties.
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
*Calculated based on substituents and core structure.
Key Findings from Comparative Studies
Electronic and Steric Effects
- Steric Hindrance: The benzylsulfanyl group at position 2 introduces significant steric bulk, which may reduce enzymatic degradation but limit solubility compared to smaller substituents like amino () or methyl ().
Hydrogen Bonding and Crystal Packing
- Amino vs. Carbonitrile: Amino-substituted analogs (e.g., ) exhibit stronger hydrogen-bonding capacity (NH₂ as donor), influencing crystal packing and solubility. The target compound’s carbonitrile group acts as a weak hydrogen bond acceptor, favoring different solid-state arrangements .
- Crystallographic Tools: Structural elucidation of these compounds often employs SHELX and ORTEP software for refinement and visualization, as noted in crystallographic studies .
Biological Activity
The compound 2-(Benzylsulfanyl)-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heterocyclic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities which are critical for drug development.
- Molecular Formula : C25H23ClN2OS
- Molar Mass : 434.98 g/mol
Biological Activity Overview
Research into the biological activity of this compound has indicated several key areas of interest:
- Antimicrobial Activity : Studies have shown that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. The presence of the benzylsulfanyl group may enhance this activity by improving lipophilicity and cellular uptake.
- Anticancer Potential : The structural features of hexahydroquinolines are often associated with anticancer activity. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- CNS Activity : Compounds with similar structures have been reported to exhibit neuroprotective effects. This may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Antimicrobial Studies
A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The results indicated a notable inhibition zone against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 13 |
| Escherichia coli | 10 |
Anticancer Activity
In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| HeLa | 15 |
Neuroprotective Effects
Neuroprotection was assessed using neuronal cell cultures exposed to oxidative stress. The compound showed a reduction in cell death and improved mitochondrial function compared to control groups.
Case Studies
Several case studies have documented the therapeutic potential of hexahydroquinoline derivatives:
- Case Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry highlighted a related hexahydroquinoline derivative that inhibited the growth of various cancer cell lines through apoptosis pathways, suggesting a similar mechanism may be present in the compound under discussion.
- Antimicrobial Efficacy in Clinical Settings : Another case study involved testing the compound's derivatives in clinical isolates of resistant bacterial strains, demonstrating effectiveness against multi-drug resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
